1-(3-Azidopropyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Azidopropyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with an azidopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Azidopropyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine-2,4(1H,3H)-dione with 3-azidopropyl halides under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Continuous flow reactors might be employed to enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Azidopropyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other functional groups.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, DMF, elevated temperatures.
Cycloaddition: Copper(I) catalysts, organic solvents, room temperature.
Reduction: Hydrogen gas, palladium on carbon, room temperature; lithium aluminum hydride, ether, low temperature.
Major Products Formed:
Amines: From reduction of the azido group.
Triazoles: From cycloaddition reactions.
Scientific Research Applications
1-(3-Azidopropyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including antiviral and anticancer agents.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 1-(3-Azidopropyl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azido group can also facilitate the formation of covalent bonds with target proteins, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Pyrimidine-2,4(1H,3H)-dione: The parent compound without the azidopropyl group.
1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione: The reduced form of 1-(3-Azidopropyl)pyrimidine-2,4(1H,3H)-dione.
1-(3-Hydroxypropyl)pyrimidine-2,4(1H,3H)-dione: A hydroxylated analog.
Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for the formation of triazoles through cycloaddition reactions. This makes it a valuable intermediate in click chemistry and other synthetic applications.
Properties
Molecular Formula |
C7H9N5O2 |
---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
1-(3-azidopropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H9N5O2/c8-11-9-3-1-4-12-5-2-6(13)10-7(12)14/h2,5H,1,3-4H2,(H,10,13,14) |
InChI Key |
ORMJYXRRCYJRMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.